Guanfacine hydrochloride

Receptor Pharmacology Radioligand Binding Adrenergic Signaling

Guanfacine HCl is the definitive α2A-adrenergic agonist (Ki 93.3 nM) with 15- and 42-fold selectivity over α2B and α2C subtypes, respectively—unlike non-selective clonidine. This selectivity enables cognitive enhancement research (e.g., working memory in aged primates) without confounding sedation. Distinct IR (Tmax 1–4 h) and XR (Tmax 5–6 h) profiles support PK/PD modeling. Its milder withdrawal syndrome ensures cleaner chronic hypertension models. Supplied at ≥98% HPLC purity; ideal for receptor calibration, assay validation, and developing novel sustained-release technologies.

Molecular Formula C9H10Cl3N3O
Molecular Weight 282.5 g/mol
CAS No. 29520-14-7
Cat. No. B3423315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanfacine hydrochloride
CAS29520-14-7
Molecular FormulaC9H10Cl3N3O
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl
InChIInChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H
InChIKeyDGFYECXYGUIODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanfacine Hydrochloride CAS 29520-14-7: Core Identity and Procurement-Relevant Characteristics


Guanfacine hydrochloride (CAS 29520-14-7) is a phenylacetyl-guanidine derivative and a centrally acting α2-adrenergic receptor agonist. Its primary mechanism of action involves reducing central sympathetic outflow, which substantiates its use as an antihypertensive agent [1]. Critically, guanfacine is distinguished from its closest in-class analog, clonidine, by its selective affinity for the α2A-adrenergic receptor subtype over α2B and α2C, with reported Ki values of 93 nM, 1,380 nM, and 3,890 nM, respectively, in radioligand binding assays . This receptor subtype selectivity profile is fundamental to its differential pharmacodynamic and adverse effect profile, making it a distinct scientific and industrial procurement choice rather than a generic substitute [2].

Guanfacine Hydrochloride: Why In-Class Alpha-2 Agonists Are Not Interchangeable


Generic substitution within the class of centrally acting alpha-2 adrenergic agonists is scientifically unsound due to profound differences in receptor subtype selectivity, pharmacokinetic profiles, and resulting clinical and experimental outcomes. Guanfacine hydrochloride exhibits a high degree of selectivity for the α2A-adrenergic receptor subtype, which is predominantly expressed in the prefrontal cortex (PFC) and mediates cognitive enhancement without the pronounced sedative and hypotensive side effects associated with non-selective α2 agonists like clonidine [1]. The immediate-release (IR) and extended-release (XR) formulations of guanfacine also differ significantly in their pharmacokinetic profiles (e.g., Tmax of 1-4 hours for IR vs. 5-6 hours for XR) and adverse effect frequencies, making them non-interchangeable [2]. Therefore, selecting guanfacine hydrochloride for research or therapeutic development requires explicit, quantifiable evidence of its unique differentiation from alternatives, which is detailed in the following evidence guide.

Guanfacine Hydrochloride: A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Receptor Subtype Selectivity: Guanfacine's α2A vs. α2B/α2C Affinity Compared to Clonidine

Guanfacine demonstrates a high degree of selectivity for the α2A-adrenergic receptor over the α2B and α2C subtypes, a critical differentiator from non-selective α2 agonists like clonidine. This selectivity is believed to underlie its improved cognitive effects with reduced sedative and hypotensive side effects. [1]

Receptor Pharmacology Radioligand Binding Adrenergic Signaling

Pharmacokinetic Differentiation: Guanfacine's Extended Half-Life vs. Clonidine and Methyldopa

Guanfacine exhibits a significantly longer elimination half-life compared to other centrally acting antihypertensive agents like clonidine and methyldopa. Its large volume of distribution (Vd) contributes to a prolonged duration of action and a potentially reduced incidence of withdrawal symptoms upon cessation. [1][2]

Pharmacokinetics Drug Metabolism Formulation Science

Hemodynamic Potency: Comparable Efficacy at Lower Potency Compared to Clonidine

While guanfacine is 5 to 20 times less potent than clonidine on a weight basis in acute hemodynamic assays, it achieves comparable maximal reductions in blood pressure when administered at appropriate, equipotent doses. This indicates a similar maximal efficacy but a different potency and pharmacodynamic profile. [1][2]

Cardiovascular Pharmacology Hemodynamics Antihypertensive Efficacy

Cognitive Enhancement without Sedation: A Divergent Dose-Response Profile from Clonidine in Primates

In a direct comparative study using aged rhesus monkeys, low doses of guanfacine significantly improved working memory performance without inducing hypotension or sedation. This is in stark contrast to clonidine, where memory improvement was only observed at higher doses that also produced significant sedation and hypotension. [1]

Behavioral Pharmacology Cognitive Neuroscience Working Memory

Withdrawal Syndrome Severity: Guanfacine's Milder Rebound Hypertension vs. Clonidine

Abrupt cessation of guanfacine therapy results in a milder and more gradual withdrawal syndrome compared to clonidine. A direct head-to-head clinical study showed significantly lower increases in blood pressure upon withdrawal of guanfacine versus clonidine. [1]

Drug Safety Withdrawal Syndrome Clinical Pharmacology

Extended-Release Formulation Differentiation: Pharmacokinetic and Tolerability Advantages over Immediate-Release

The extended-release (XR) formulation of guanfacine hydrochloride is pharmacokinetically and clinically distinct from the immediate-release (IR) version. The XR formulation is associated with a longer Tmax and a more favorable adverse effect profile, including fewer reports of somnolence and fatigue, making it a superior choice for long-term management. [1]

Formulation Science Drug Delivery Extended-Release Technology

Optimal Scientific and Industrial Application Scenarios for Guanfacine Hydrochloride Based on Differential Evidence


Investigating Prefrontal Cortex (PFC) Cognitive Functions in Non-Human Primates

Leveraging the unique in vivo evidence that low-dose guanfacine improves working memory in aged primates without causing confounding sedation or hypotension (Section 3, Evidence Item 4). This makes it an essential tool for dissecting the role of α2A-adrenoceptors in PFC-dependent cognitive processes in behavioral pharmacology and neuroscience research. [1]

Developing Rodent Models of Hypertension with Reduced Withdrawal Artifacts

Utilizing guanfacine's established pharmacokinetic profile (Section 3, Evidence Item 2) and its clinically validated milder withdrawal syndrome compared to clonidine (Section 3, Evidence Item 5) to create more stable and physiologically relevant chronic hypertension models with less data variability due to withdrawal rebound. [2][3]

Formulation and Drug Delivery Research for Sustained-Release α2-Agonists

Capitalizing on the established differences between immediate-release (IR) and extended-release (XR) guanfacine formulations (Section 3, Evidence Item 6) as a benchmark for developing novel sustained-release technologies or for comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling studies. The XR profile serves as a reference for achieving improved tolerability and dosing convenience. [4]

Radioligand Binding Assays for α2-Adrenoceptor Subtype Characterization

Employing guanfacine hydrochloride as a reference standard with a well-defined, high selectivity profile for the α2A-adrenergic receptor subtype (Ki of 50.3–93.3 nM) over α2B/α2C subtypes (Ki of 1020–3890 nM) (Section 3, Evidence Item 1). This is essential for calibrating assays, validating new ligands, and ensuring experimental reproducibility in receptor pharmacology studies. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanfacine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.